N-(4-acetylphenyl)-2,2-diphenylacetamide
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N-(4-acetylphenyl)-2,2-diphenylacetamide often involves Mannich reactions or acetylation processes. For example, N-((Diphenylamino)methyl)acetamide was synthesized using a Mannich reaction, which indicates a method that might be applicable for this compound as well (Muruganandam et al., 2013). Another approach involves the chloroacetylation of diphenylamine, leading to derivatives through a series of reactions that highlight the versatility in synthesizing compounds with similar backbones (Kumar & Mishra, 2015).
Molecular Structure Analysis
The molecular structure of compounds like this compound is often elucidated using techniques such as NMR spectroscopy, crystallography, and IR spectroscopy. These techniques provide insights into the arrangement of atoms within the molecule and their electronic environment, which is crucial for understanding the compound's reactivity and properties. For instance, the structure of similar compounds has been determined by X-ray crystallography, revealing details about the bonding and geometry around the acetyl and diphenylacetamide groups (Al-Masri & Moussa, 2021).
Chemical Reactions and Properties
The chemical reactivity of this compound involves its participation in various chemical reactions, including cycloadditions, acylation, and complexation reactions. These reactions are indicative of the compound's ability to form new bonds and interact with other chemical entities, leading to the synthesis of more complex molecules or the modification of its properties for specific applications. For example, cycloaddition reactions have been utilized in the synthesis of heterocyclic compounds, demonstrating the versatility of the acetylphenylacetamide backbone in chemical synthesis (Hunnur, Latthe, & Badami, 2005).
Mechanism of Action
Target of Action
N-(4-acetylphenyl)-2,2-diphenylacetamide is a complex organic compound with potential biological activity. Some related compounds have been found to interact with proteins such as the Heat shock protein HSP 90-alpha . This protein acts as a molecular chaperone that promotes the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction .
Mode of Action
Related compounds have been shown to undergo michael-type addition reactions with aromatic alcohols, resulting in new compounds . This suggests that this compound may also interact with its targets through similar chemical reactions, leading to changes in the targets’ structure and function.
Biochemical Pathways
Related compounds have been found to affect the hippo signaling pathway, which monitors cell-cell contact and external factors that shape tissue structure . Dysregulation of this pathway can lead to tumorigenesis and developmental abnormalities .
Pharmacokinetics
Related compounds have been studied, and their pharmacokinetic properties may provide some insight into the behavior of this compound .
Result of Action
Related compounds have been found to exhibit significant antibacterial activity against various bacterial strains . This suggests that this compound may also have potential antimicrobial effects.
properties
IUPAC Name |
N-(4-acetylphenyl)-2,2-diphenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2/c1-16(24)17-12-14-20(15-13-17)23-22(25)21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,21H,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KURWYDCTSVJLFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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